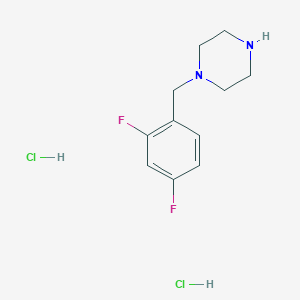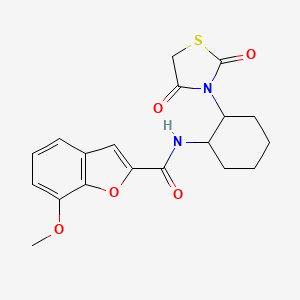
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several steps, including condensation reactions and the use of specific reagents like OxymaPure and N,N'-diisopropylcarbodimide. For instance, the synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives was achieved by condensing various reagents, including 6-(trifluoromethyl)quinazoline-2-carboxylic acid and aromatic aldehydes, followed by spectral analysis for characterization . Similarly, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is crucial for the biological activity of these compounds. The derivatives often contain additional functional groups that can influence their binding to biological targets, such as the DprE1 enzyme, which is implicated in antitubercular activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine derivatives typically include amide bond formation and condensation reactions. The reactivity of these compounds can be influenced by the substituents on the thiazolidine ring, as seen in the synthesis of the quinazoline and benzothiazole derivatives . These reactions are carefully controlled to achieve the desired derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The synthesized compounds are usually characterized using chromatographic and spectrometric methods to determine their purity and structure . The biological activities of these compounds, such as antitubercular and antimicrobial effects, are also considered part of their chemical properties, as they are a direct result of their chemical interactions with biological targets .
科学的研究の応用
Antimicrobial and Antifungal Activity
Research on thiazolidine-2,4-dione derivatives, which share a core structure with the specified compound, has shown antimicrobial and antifungal properties. These derivatives were synthesized and characterized, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans. Notably, one compound exhibited antibacterial activity specifically against Staphylococcus aureus among the Gram-positive bacteria (Alhameed et al., 2019).
Antiproliferative and Antioxidant Capacity
Another study focused on the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity against human cancer cells and their antioxidant capacity. One compound demonstrated significant antiproliferative activity, while another showed outstanding antioxidant capabilities, surpassing the reference antioxidant BHT in tests. These findings highlight the potential of such compounds in developing treatments for cancer and oxidative stress-related conditions (Cindrić et al., 2019).
Anticancer Evaluation and QSAR Studies
4-Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, specific compounds displayed significant activity against microbial agents and cancer cell lines. QSAR studies underscored the importance of topological and electronic parameters in determining the activity of these compounds, suggesting pathways for optimizing their therapeutic efficacy (Deep et al., 2016).
Synthesis and Biological Evaluation
A study synthesized a series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Some compounds exhibited significant cytotoxicity against cancer cell lines and moderate antimicrobial effects, highlighting their potential in cancer therapy and infection control (Nam et al., 2010).
Antidiabetic Potential
Research into thiazolidine-2,4-dione derivatives has also indicated their potential as antidiabetic agents. A specific compound was identified as a promising candidate for diabetes mellitus treatment, showcasing the versatility of thiazolidine-based compounds in addressing a variety of health conditions (Nomura et al., 1999).
将来の方向性
The future directions for research on this compound would depend on its biological activities and potential applications. Thiazolidinones are an active area of research due to their diverse biological activities , and this compound could potentially be of interest in fields such as medicinal chemistry or drug discovery.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-8-4-5-11-9-15(26-17(11)14)18(23)20-12-6-2-3-7-13(12)21-16(22)10-27-19(21)24/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKMAJJYWOZTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)
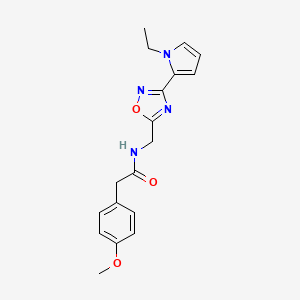
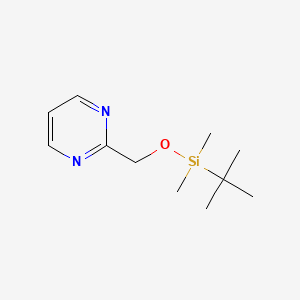
![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)
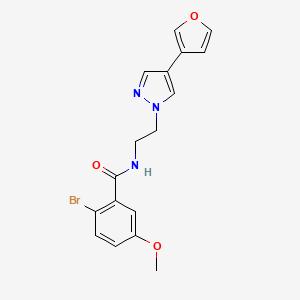
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)
